molecular formula C21H24O2 B071982 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol CAS No. 1568-80-5

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

Cat. No.: B071982
CAS No.: 1568-80-5
M. Wt: 308.4 g/mol
InChI Key: SICLLPHPVFCNTJ-UHFFFAOYSA-N
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Description

HIV-1 integrase inhibitor 8 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is an essential step in the replication cycle of the human immunodeficiency virus (HIV), making integrase inhibitors a vital component of antiretroviral therapy for the treatment of HIV/AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 integrase inhibitors often involves the incorporation of specific chemical scaffolds that can effectively inhibit the integrase enzyme. One common approach is the use of diketo acid moieties, which have been shown to be effective in inhibiting the strand transfer activity of the integrase enzyme . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of HIV-1 integrase inhibitors involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-throughput screening and process optimization are employed to identify the most efficient production methods .

Chemical Reactions Analysis

Types of Reactions

HIV-1 integrase inhibitor 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HIV-1 integrase inhibitors include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

HIV-1 integrase inhibitor 8 has a wide range of scientific research applications, including:

Mechanism of Action

HIV-1 integrase inhibitor 8 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the strand transfer step of viral DNA integration into the host genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals. The molecular targets involved include the integrase enzyme and the viral DNA, with pathways related to the integration process being disrupted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HIV-1 integrase inhibitor 8 is unique due to its specific chemical scaffold and its ability to inhibit both wild-type and mutant forms of the integrase enzyme. This makes it a promising candidate for overcoming resistance issues associated with other integrase inhibitors .

Properties

IUPAC Name

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICLLPHPVFCNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051753
Record name 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-80-5
Record name 2,2′,3,3′-Tetrahydro-3,3,3′,3′-tetramethyl-1,1′-spirobi[1H-indene]-6,6′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Spirobi(1H-indene)-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,7'-dihydroxy-3,3',4,4'-tetrahydro-4,4,4',4'-tetramethyl-2,2'-spirobi(2H-1-benzopyrane); trans-2,3-bis(4'-hydroxyphenyl)-2-butene; 9,9-bis(4'-hydroxyphenyl)fluorene; 3,3-bis(4'-hydroxyphenyl)-2-butanone; 1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione; α,α,α',α'-tetramethyl-α,α'-bis(4-hydroxyphenyl)-p-xylene; α,α,α',α'-tetramethyl-α,α'-bis (4-hydroxyphenyl)-m-xylene; 4,4'-dihydroxybiphenyl; hydroquinone; and resorcinol.
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